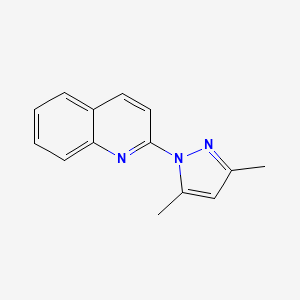
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Catalytic Activities and Structural Studies :
- Synthesis and Catalytic Applications : The compound has been studied for its role in synthesizing various ligands and complexes, particularly in relation to their catalytic properties. Boussalah et al. (2009) reported the synthesis of multiple ligands containing 2-(3,5-dimethyl-1H-pyrazol-1-yl) motifs, which were then used to create copper(II) complexes. These complexes exhibited catalytic oxidation activities, demonstrating the compound's utility in catalysis research (Boussalah et al., 2009).
Fluorescence and Optical Properties :
- Fluorescence Quenching Studies : Pyrazolo[3,4-b]quinoline derivatives, closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, show interesting fluorescence properties. Mu et al. (2010) explored the reversible quenching of fluorescence from these derivatives, indicating potential applications in organic fluorescent materials for light-emitting devices (Mu et al., 2010).
Antibacterial Applications :
- Synthesis and Antibacterial Activity : A related compound, 3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2(1H)-one, demonstrated comparable effects to streptomycin in antibacterial activity, as reported by Ajani et al. (2009). This highlights the potential of this compound derivatives in the development of new antibacterial agents (Ajani et al., 2009).
Environmental Monitoring and Sensing Applications :
- Ni Sensor and Live Cell Imaging : Subashini et al. (2017) synthesized a quinoline appended pyrazoline derivative for use as a highly selective and sensitive sensor for nickel ions. This compound's utility in environmental monitoring and live cell imaging was emphasized, showcasing the diverse applications of this compound derivatives (Subashini et al., 2017).
Corrosion Inhibition :
- Quinoxalines as Corrosion Inhibitors : Research by Saraswat and Yadav (2020) on quinoxaline derivatives, closely related to the compound , demonstrated their effectiveness as corrosion inhibitors for mild steel. This suggests potential applications of this compound in materials science and corrosion prevention (Saraswat & Yadav, 2020).
作用機序
Target of Action
Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to exhibit antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
A related compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting that 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline may have similar properties.
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
The stability of related compounds has been shown to increase with the presence of a succinic acid covalently phosphate group , suggesting that similar environmental factors may influence the action of this compound.
生化学分析
Biochemical Properties
It has been synthesized and evaluated for its antibacterial, DNA photocleavage, and anticancer activities . It has shown inhibitory profile against Escherichia coli and Staphylococcus aureus
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-9-11(2)17(16-10)14-8-7-12-5-3-4-6-13(12)15-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMSOIIAKQLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)

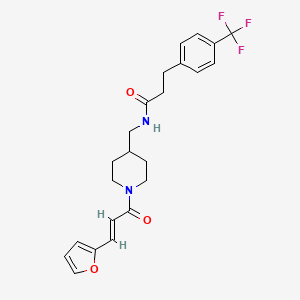

![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
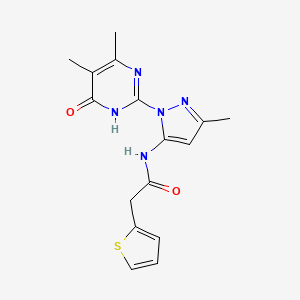
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)

![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)
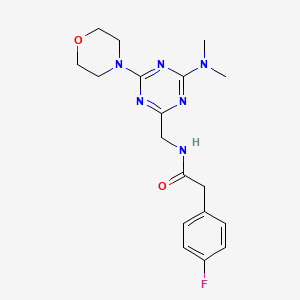

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
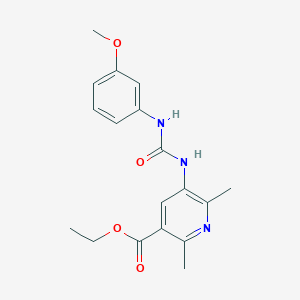
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)
